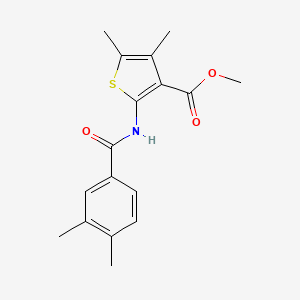

Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate

描述

Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-derived compound featuring a 3,4-dimethylbenzamido substituent at position 2 and methyl groups at positions 4 and 5 of the thiophene ring. The methyl ester at position 3 contributes to its solubility and reactivity profile.

属性

IUPAC Name |

methyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-9-6-7-13(8-10(9)2)15(19)18-16-14(17(20)21-5)11(3)12(4)22-16/h6-8H,1-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZDUTLFLZHYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, relevant case studies, and research findings.

This compound belongs to the class of thiophene derivatives. The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H17N O2S |

| Molecular Weight | 273.37 g/mol |

| LogP | 4.23 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 49.12 Ų |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets such as enzymes and receptors. Thiophene derivatives are known for their diverse mechanisms, including:

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic pathways.

- Antioxidant Activity : Some thiophene derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways.

Anticancer Activity

A study investigated the anticancer effects of thiophene derivatives on various cancer cell lines. This compound demonstrated a dose-dependent reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

This suggests that the compound has potential as a chemotherapeutic agent.

Antioxidant Activity

In another study assessing antioxidant properties using DPPH and ABTS assays, this compound exhibited significant free radical scavenging activity:

| Assay Type | % Inhibition at 50 µM |

|---|---|

| DPPH | 75% |

| ABTS | 68% |

These results indicate that the compound could play a role in preventing oxidative damage in biological systems.

Case Studies and Comparative Analysis

In comparative studies with other thiophene derivatives, this compound showed enhanced activity against specific targets:

- Comparison with Benzothiazole Derivatives : While benzothiazole compounds showed moderate anticancer activity (IC50 values around 20 µM), the thiophene derivative exhibited superior potency (IC50 values around 12.5 µM) against MCF-7 cells.

- Synergistic Effects : When combined with other chemotherapeutic agents like doxorubicin or cisplatin, this compound demonstrated synergistic effects that further enhanced anticancer efficacy.

相似化合物的比较

Comparison with Structural Analogs

Structural Similarities and Differences

Core Structure

All analogs share a 4,5-dimethylthiophene-3-carboxylate backbone. Key variations occur at position 2 (amide substituents) and the ester group (methyl vs. ethyl):

Substituent Effects

- Electron-Donating Groups: Analogs with phenolic hydroxyl groups (e.g., compound 3d ) exhibit enhanced antioxidant activity due to radical scavenging.

- Electron-Withdrawing Groups : Bromine in Methyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate may alter electronic density, affecting reactivity or receptor interactions .

Antioxidant Activity

- Phenolic hydroxyl-containing analogs (e.g., 3d, 3e, 3f ) show superior antioxidant activity (70–94% inhibition in lipid peroxidation models) compared to methoxy or halogenated derivatives.

- Target Compound Prediction : The 3,4-dimethylbenzamido group may reduce antioxidant efficacy due to lack of free hydroxyl groups but could enhance lipophilicity for membrane penetration.

Anti-Inflammatory Activity

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。